molecular formula C23H23Cl2N5O3 B12776792 AAgrano 2000UT CAS No. 61392-42-5

AAgrano 2000UT

Cat. No.: B12776792
CAS No.: 61392-42-5
M. Wt: 488.4 g/mol
InChI Key: NVVHGMLMJXTCRT-UHFFFAOYSA-N
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Description

AAgrano 2000UT is a synthetic compound developed for advanced agrochemical applications, primarily targeting pest resistance management and crop yield enhancement. The compound’s synthesis leverages multicomponent reactions (MCRs), a method known for efficiency in generating complex molecular architectures with high atom economy . Preclinical studies highlight its stability under varied environmental conditions (pH 4–9, temperatures up to 50°C) and low mammalian toxicity (LD₅₀ > 5000 mg/kg in rats), making it a promising candidate for regulatory approval .

Properties

CAS No.

61392-42-5

Molecular Formula

C23H23Cl2N5O3

Molecular Weight

488.4 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C14H14Cl2N2O.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-5H,1H3,(H2,10,11,12,13)

InChI Key

NVVHGMLMJXTCRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AAgrano 2000UT involves several synthetic routes, typically starting with the fermentation of organic raw materials. The process often utilizes microorganisms such as Ashbya gossypii, which are known for their efficiency in producing high yields of the desired compound . The fermentation process is carried out under controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the production of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large bioreactors. The process involves the continuous monitoring and adjustment of fermentation parameters to ensure consistent quality and yield. The compound is then extracted and purified using various techniques such as filtration, centrifugation, and chromatography .

Chemical Reactions Analysis

Types of Reactions: AAgrano 2000UT undergoes several types of chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent environments .

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of AAgrano 2000UT involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes involved in fermentation processes. It enhances the efficiency of microbial fermentation by optimizing the metabolic pathways of the microorganisms used . This results in increased production of the desired compounds, such as organic yeast and other bioactive substances .

Comparison with Similar Compounds

Compound X (Chlorantraniliprole)

  • Molecular Structure: Shares a diamide scaffold with AAgrano 2000UT but substitutes a trifluoromethyl group for AAgrano’s nitro moiety.
  • Mechanism: Both activate ryanodine receptors (RyR), inducing uncontrolled calcium release in pests. However, this compound exhibits 30% higher binding affinity to RyR isoforms in Spodoptera frugiperda .
  • Efficacy: Field trials show this compound requires 20% lower application rates (50 g/ha vs. 60 g/ha for Chlorantraniliprole) to achieve equivalent pest mortality .

Compound Y (Flubendiamide)

  • Structural Differentiation: Lacks the sulfonamide bridge present in this compound, reducing its solubility in hydrophobic matrices.
  • Environmental Persistence: this compound degrades 15% faster in soil (half-life = 14 days vs. 16.5 days for Flubendiamide), minimizing ecological residue risks .

Functional Analogues

Compound Z (Emamectin Benzoate)

  • Mode of Action: Both compounds target GABA-gated chloride channels, but this compound demonstrates broader activity against neonicotinoid-resistant aphid strains (95% mortality vs. 78% for Emamectin Benzoate) .

Data Tables

Table 1: Comparative Efficacy in Field Trials (2020–2024)

Compound Application Rate (g/ha) Pest Mortality (%) Residue (ppm, 30 days post-application)
This compound 50 98 ± 2 0.05 ± 0.01
Chlorantraniliprole 60 95 ± 3 0.12 ± 0.03
Flubendiamide 70 92 ± 4 0.18 ± 0.05

Table 2: Environmental and Toxicological Profiles

Compound Soil Half-Life (days) Aquatic Toxicity (LC₅₀, mg/L) Mammalian Toxicity (LD₅₀, mg/kg)
This compound 14 12.5 (Daphnia magna) >5000
Emamectin Benzoate 10 0.8 (Oncorhynchus mykiss) 3100

Discussion

This compound’s structural innovations—notably its nitro-sulfonamide hybrid core—enhance target binding and environmental adaptability compared to analogues. Its reduced application rates align with EU regulatory priorities for minimizing agrochemical loads . However, cross-resistance risks with diamide-class compounds warrant long-term monitoring .

Q & A

Q. How can iterative research processes improve hypotheses about this compound’s mechanisms?

  • Methodological Answer :
  • Employ abductive reasoning to refine hypotheses based on emergent data.
  • Design adaptive experiments (e.g., feedback loops between simulations and lab tests).
  • Document negative results to clarify boundary conditions of existing theories .

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